

Check Availability & Pricing

## Early-Phase Clinical Trial Results for Glufosfamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glufosfamide	
Cat. No.:	B1671655	Get Quote

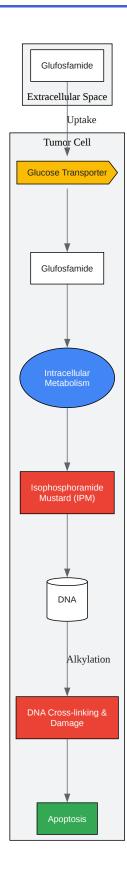
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for Glufosfamide, a novel alkylating agent. Glufosfamide, or  $\beta$ -D-glucosylisophosphoramide mustard, is a glucose conjugate of isophosphoramide mustard, the active metabolite of ifosfamide.[1][2] This design aims to leverage the increased glucose uptake in tumor cells, potentially leading to selective targeting.[1][2] This document summarizes key quantitative data from Phase I and II clinical trials, details experimental protocols, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for oncology researchers and drug development professionals.

### **Mechanism of Action**

Glufosfamide functions as a prodrug that, upon entering a cell, is metabolized to isophosphoramide mustard, its active cytotoxic component.[2] This active metabolite is an alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands. [2][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[2][3] A key feature of Glufosfamide is its glucose moiety, which is hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often overexpressed in malignant tissues due to their high metabolic rate.[1][2]





Click to download full resolution via product page

Caption: Proposed mechanism of action for Glufosfamide.



### **Phase I Clinical Trial Data**

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of **Glufosfamide**.

Table 1: Summary of Phase I Monotherapy Trials

Study	Patient Population	Dosing Regimen	MTD	DLTs	Antitumor Activity
EORTC- ECSG[1][4]	21 patients with refractory solid tumors	800 to 6,000 mg/m² as a 6- hour IV infusion every 3 weeks	6,000 mg/m²	Reversible renal tubular acidosis, grade 4 neutropenia/l eukopenia	1 complete response (pancreatic adenocarcino ma), minor responses in colon and breast cancer
Shimizu et al. [5]	Japanese patients with advanced solid tumors	Escalating doses as a 6- hour IV infusion every 3 weeks	6,000 mg/m²	Grade 3 hypophospha temia, hypokalemia, and metabolic acidosis	1 partial response (gallbladder cancer), 8 patients with stable disease

# Table 2: Summary of Phase I Combination Trial (Glufosfamide + Gemcitabine)



Study	Patient Population	Dosing Regimen	MTD of Glufosfami de	DLTs	Antitumor Activity
Chiorean et al.[6][7]	19 patients with advanced solid tumors (including 8 pancreatic)	Glufosfamide 1,500-4,500 mg/m² IV over 4 hours on Day 1 + Gemcitabine 1,000 mg/m² IV on Days 1, 8, 15 of a 28- day cycle	4,500 mg/m²	Grade 3 fatigue, Grade 4 thrombocytop enia	unconfirmed partial response, 10 of 19 patients with stable disease or better at 8 weeks

### **Phase II Clinical Trial Data**

Phase II studies were designed to evaluate the efficacy and further assess the safety of **Glufosfamide** in specific cancer types.

**Table 3: Summary of Phase II Trials in Pancreatic Cancer** 



Study	Patient Populatio n	Dosing Regimen	Objective Respons e Rate (ORR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)	Key Adverse Events
Chiorean et al. (Combinati on with Gemcitabin e)[8][9][10]	29 chemother apy-naïve pancreatic adenocarci noma patients	Glufosfami de 4,500 mg/m² IV on Day 1 + Gemcitabin e 1,000 mg/m² IV on Days 1, 8, 15 of a 28-day cycle	21% (6 of 28 patients with partial response)	3.7 months	6.0 months	Grade 3/4 neutropeni a (79%), Grade 3/4 thrombocyt openia (34%), renal failure (4 patients)
Briasoulis et al. (Monothera py)[11]	35 chemother apy-naïve patients with advanced or metastatic pancreatic adenocarci noma	5 g/m² as a 1-hour IV infusion every 3 weeks	5.9% (2 confirmed partial responses)	1.4 months	5.3 months	Grade 3 hypokalemi a (5 patients), Grade 3 hypophosp hatemia (4 patients), Grade 4 creatinine increase (1 patient)

Table 4: Summary of Phase II Trial in Soft Tissue Sarcoma

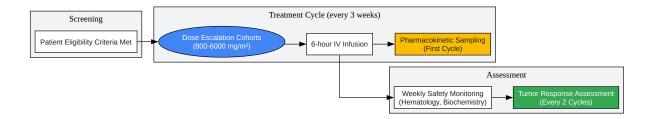


Study	Patient Population	Dosing Regimen	Objective Response Rate (ORR)	Disease Control Rate (SD or better)	Key Adverse Events
ASCO Abstract 2008[12]	22 patients with relapsed soft tissue sarcoma	5,000 mg/m² IV over 1 hour every 21 days	4.5% (1 partial response)	36%	Renal failure (5 patients; Grade 3-5), Grade 3/4 neutropenia (2 patients)

# Experimental Protocols Phase I Monotherapy (EORTC-ECSG)[1][4]

- Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO
  performance status of 0-2, and adequate organ function.
- Treatment: **Glufosfamide** was administered as a two-step (fast/slow) intravenous infusion over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m².
- Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was assessed every two cycles.
- Pharmacokinetics: Blood and urine samples were collected at specified time points during and after the first infusion to determine pharmacokinetic parameters.





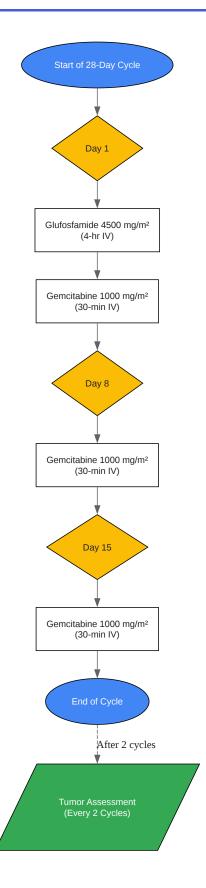
Click to download full resolution via product page

Caption: Workflow for the Phase I Monotherapy Trial.

### Phase II Combination Therapy in Pancreatic Cancer (Chiorean et al.)[9][10]

- Patient Eligibility: Patients with chemotherapy-naïve, metastatic and/or locally advanced pancreatic adenocarcinoma, Karnofsky Performance Status ≥70, and creatinine clearance (CrCL) ≥60 mL/min.
- Treatment: **Glufosfamide** 4,500 mg/m² was administered as a 4-hour intravenous infusion on Day 1, and Gemcitabine 1,000 mg/m² was given as a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle.
- Safety and Efficacy Assessment: The primary endpoint was response rate, assessed radiologically every two cycles (8 weeks). Safety was monitored continuously.





Click to download full resolution via product page

Caption: Dosing schedule for the Phase II combination trial.



#### **Discussion and Future Directions**

Early-phase clinical trials of **Glufosfamide** have demonstrated a manageable safety profile and evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine. The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the combination of **Glufosfamide** with gemcitabine showed a notable objective response rate, although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent Phase III trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a statistically significant improvement in overall survival compared to best supportive care.[13] [14] Despite this, the trend toward improved survival and the responses seen in early trials suggest that further investigation into optimal dosing schedules, patient selection, and combination strategies may be warranted. The development of **Glufosfamide** for pancreatic cancer is ongoing, with a Phase III trial comparing it to 5-FU.[15][16] The unique mechanism of targeting glucose metabolism remains a compelling rationale for its continued development in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. What is Glufosfamide used for? [synapse.patsnap.com]
- 3. Mechanistic aspects of the cytotoxic activity of glufosfamide, a new tumour therapeutic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of 6-hour infusion of glufosfamide, a new alkylating agent with potentially enhanced selectivity for tumors that overexpress transmembrane glucose transporters: a study of the European Organization for Research and Treatment of Cancer Early Clinical Studies Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of the glucose-conjugated cytotoxic agent D-19575 (glufosfamide) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]



- 7. A Phase 1 dose-escalation trial of glufosfamide in combination with gemcitabine in solid tumors including pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. A phase 2 trial of glufosfamide in combination with gemcitabine in chemotherapy-naive pancreatic adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Glufosfamide administered using a 1-hour infusion given as first-line treatment for advanced pancreatic cancer. A phase II trial of the EORTC-new drug development group -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. A randomised Phase III trial of glufosfamide compared with best supportive care in metastatic pancreatic adenocarcinoma previously treated with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Trials Eleison Pharmaceuticals [eleison-pharma.com]
- 16. Glufosfamide Eleison Pharmaceuticals AdisInsight [adisinsight.springer.com]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Glufosfamide: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1671655#early-phase-clinical-trial-results-for-glufosfamide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com